molecular formula C3H2Cl2O B8399972 2,3-Dichloro-2-propenal CAS No. 26910-68-9

2,3-Dichloro-2-propenal

Cat. No. B8399972
M. Wt: 124.95 g/mol
InChI Key: GRJXQFMIWNSCPF-IWQZZHSRSA-N
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Patent
US05206367

Procedure details

Chloromalondialdehyde (19 grams, 0.178 mol) was suspended in methylene chloride (100 ml) with dry dimethylformamide (DMF) (2.5 ml). This was mechanically stirred under a nitrogen atmosphere while a solution of oxalyl chloride (23.7 grams/16.3 ml, 0.185 mol) in methylene chloride (50 ml) was added dropwise over 20 minutes. The reaction mixture at first started to warm from 22° to 28°, but as the evolution of gases increased the temperature fell to 18°. The reaction was stirred at room temperature and was followed by thin layer chromatography (ethyl acetate/hexanes, 1:1) until conversion to 2,3-dichloroacrolein was complete. A solution of 1-amino-cyclohexen-3-one (19.85 grams, 0.18 mol) in DMF (125 ml) was added dropwise and the reaction was heated to 70° C. overnight. The reaction mixture was cooled to room temperature, diluted with saturated NaHCO3, and twice extracted with ethyl acetate (400 ml and 200 ml). The combined organic layers were washed with water (3×) and brine (1×). The organic solution was stirred with MgSO4 and decolorizing carbon (Darco (trademark)); then filtered through Super Cel (trademark)) and concentrated to a brown solid. Yield 21 grams (65%); mp 90°-91° C. NMR (CDCl3, 300 MHz) δ8.6 (d, 1), 8.24 (d, 1), 3.1 (t, 2), 2.7 (m, 2), 2.15 (m, 2).
Quantity
16.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3-dichloroacrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.85 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
2.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8](=[CH:11]Cl)[CH:9]=O.[NH2:13][C:14]1[CH2:19][CH2:18][CH2:17][C:16](=[O:20])[CH:15]=1>C(Cl)Cl.CN(C)C=O.C([O-])(O)=O.[Na+]>[Cl:7][C:8]1[CH:9]=[N:13][C:14]2[CH2:19][CH2:18][CH2:17][C:16](=[O:20])[C:15]=2[CH:11]=1 |f:5.6|

Inputs

Step One
Name
Quantity
16.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,3-dichloroacrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=O)=CCl
Step Four
Name
Quantity
19.85 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Seven
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm from 22° to 28°
TEMPERATURE
Type
TEMPERATURE
Details
as the evolution of gases increased the temperature
CUSTOM
Type
CUSTOM
Details
fell to 18°
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
twice extracted with ethyl acetate (400 ml and 200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×) and brine (1×)
STIRRING
Type
STIRRING
Details
The organic solution was stirred with MgSO4
FILTRATION
Type
FILTRATION
Details
then filtered through Super Cel (trademark)) and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown solid

Outcomes

Product
Name
Type
Smiles
ClC=1C=NC=2CCCC(C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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